1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol
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Overview
Description
1-[(2,6,7-Trioxa-1-phosphabicyclo[222]octan-4-yl)methoxy]dodecan-2-ol is a complex organic compound characterized by its unique bicyclic structure containing phosphorus and oxygen atoms
Preparation Methods
The synthesis of 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol typically involves the reaction of pentaerythritol with thiophosphoryl chloride under controlled conditions . The reaction is carried out at elevated temperatures (around 418 K) in a moisture-free environment to prevent the formation of unwanted by-products. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with enhanced yield and purity.
Chemical Reactions Analysis
1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and oxides.
Reduction: Reduction reactions can yield phosphines and other reduced phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The phosphorus atom in the compound acts as a coordination center, binding to various substrates and facilitating chemical reactions. This coordination ability is crucial for its applications in catalysis and material science .
Comparison with Similar Compounds
Similar compounds to 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol include:
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Known for its use in flame retardants and polymer additives.
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: Used in coordination chemistry and as a ligand in various metal complexes.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable complexes, making it highly versatile for various scientific and industrial applications.
Properties
CAS No. |
65388-39-8 |
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Molecular Formula |
C17H33O5P |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethoxy)dodecan-2-ol |
InChI |
InChI=1S/C17H33O5P/c1-2-3-4-5-6-7-8-9-10-16(18)11-19-12-17-13-20-23(21-14-17)22-15-17/h16,18H,2-15H2,1H3 |
InChI Key |
VFCBCTFEYVHWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COCC12COP(OC1)OC2)O |
Origin of Product |
United States |
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